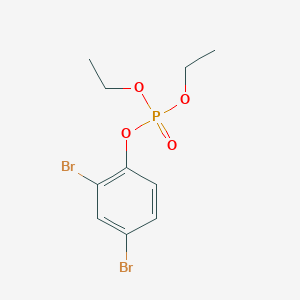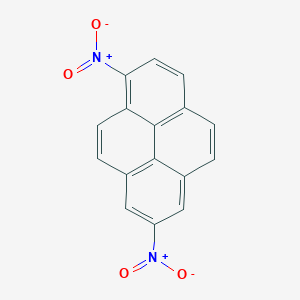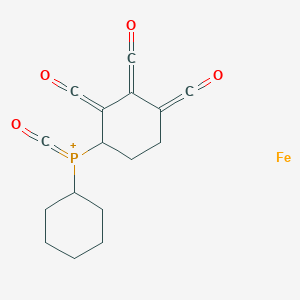
CID 71337732
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 71337732” is a chemical entity registered in the PubChem database
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CID 71337732 involves specific reaction conditions and reagents. The detailed synthetic route typically includes the use of organic solvents, catalysts, and controlled temperature conditions to ensure the desired chemical transformations. The exact synthetic pathway may vary depending on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and using more efficient purification techniques. This often includes the use of continuous flow reactors, automated systems, and advanced filtration methods to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
CID 71337732 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
CID 71337732 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of CID 71337732 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Propriétés
Numéro CAS |
113809-78-2 |
|---|---|
Formule moléculaire |
C16H16FeO4P+ |
Poids moléculaire |
359.11 g/mol |
InChI |
InChI=1S/C16H16O4P.Fe/c17-8-12-6-7-16(15(10-19)14(12)9-18)21(11-20)13-4-2-1-3-5-13;/h13,16H,1-7H2;/q+1; |
Clé InChI |
HAEUFODQFFFKPR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)[P+](=C=O)C2CCC(=C=O)C(=C=O)C2=C=O.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Hydroxy-3-methoxy-11-oxo-1-(2-oxopentyl)-6-pentyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14306988.png)
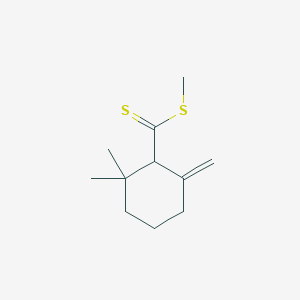
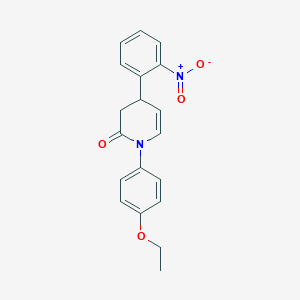

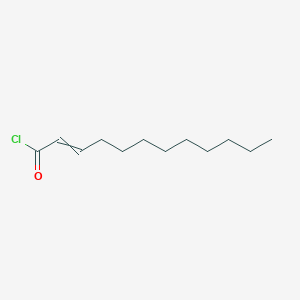
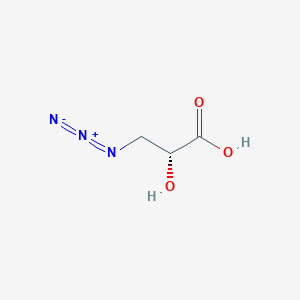
![(1E,1'E)-N,N'-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine]](/img/structure/B14307018.png)
